molecular formula C13H13N3O B1644334 N-(3-amino-4-methylphenyl)nicotinamide CAS No. 653584-84-0

N-(3-amino-4-methylphenyl)nicotinamide

Cat. No.: B1644334
CAS No.: 653584-84-0
M. Wt: 227.26 g/mol
InChI Key: KEJVWGOGEAIFGY-UHFFFAOYSA-N
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Description

“N-(3-amino-4-methylphenyl)nicotinamide” is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 . It is used in the pharmaceutical industry for testing .


Synthesis Analysis

The synthesis of “this compound” has been studied in a continuous flow microreactor system . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was found to be relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring (nicotinamide) attached to an amine-substituted methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” were studied in a microflow system . The reaction rate constants, activation energies, and pre-exponential factors were determined . The established kinetic model was able to calculate the selectivity and conversion of the acylation reaction, which were in good agreement with the experimental results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.26 and a molecular formula of C13H13N3O .

Scientific Research Applications

Metabolic Regulation and Cancer

Nicotinamide N-Methyltransferase in Cancer : Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers affects the methylation potential of cancer cells by consuming methyl units, leading to altered epigenetic states. This includes hypomethylated histones and heightened expression of pro-tumorigenic gene products, establishing a link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Therapeutic Potential

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition : The enzyme NAMPT is crucial for converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), a molecule essential for cellular metabolism. Inhibition of NAMPT, as explored through metabolomics analysis, affects metabolic pathways in cancer cells, suggesting therapeutic potential against cancer through metabolic modulation (Tolstikov et al., 2014).

Disease States and Regulation

Regulation of Hepatic Nutrient Metabolism : NNMT plays a role in liver metabolism through the production of N1-methylnicotinamide (MNAM), influencing glucose and cholesterol metabolism. This indicates its potential for therapeutic intervention in metabolic diseases (Hong et al., 2015).

Small Molecule Inhibition

Small Molecule Inhibitors of NNMT : Research has identified small molecule inhibitors of NNMT that reduce levels of its metabolic product and drive insulin sensitization, glucose modulation, and body weight reduction in animal models. This highlights NNMT as a potential target for treating metabolic disorders (Kannt et al., 2018).

Additional Applications

Dermatological Applications : Nicotinamide (niacinamide) has been explored for various dermatological applications beyond its nutritional functions, including cancer prophylaxis, acne treatment, and cosmetic applications, demonstrating its versatility in clinical care (Forbat, Al‐Niaimi, & Ali, 2017).

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJVWGOGEAIFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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